molecular formula C13H16N4O2 B1402056 Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1379811-55-8

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1402056
CAS No.: 1379811-55-8
M. Wt: 260.29 g/mol
InChI Key: DLSPWGIUDWEDSR-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1379811-55-8) is a triazolopyrimidine derivative with a molecular formula of C₁₃H₁₆N₄O₂ and a molecular weight of 260.30 g/mol . Its structure features a cyclobutyl substituent at position 2 and a methyl group at position 7, with an ethyl ester at position 4. This compound is of interest in medicinal chemistry due to the triazolopyrimidine scaffold's versatility in drug discovery, particularly in targeting enzymes and receptors .

Properties

IUPAC Name

ethyl 2-cyclobutyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-19-12(18)10-7-14-13-15-11(9-5-4-6-9)16-17(13)8(10)2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSPWGIUDWEDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of 4,4’-Trimethylenedipiperidine (TMDP) as Catalyst and Dual Solvent-Catalyst

Recent research highlights the use of 4,4’-trimethylenedipiperidine (TMDP) as an efficient, eco-friendly catalyst or dual solvent-catalyst for synthesizing triazolo[1,5-a]pyrimidines, including derivatives structurally related to ethyl 2-cyclobutyl-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate. Key features of TMDP include:

  • Low melting point (~52.3 °C) and high boiling point (~332.5 °C), allowing it to act as a molten reaction medium,
  • Dual Lewis base sites enabling hydrogen bond donor-acceptor interactions,
  • High thermal stability and recyclability,
  • Nonvolatile, nonflammable, and less toxic compared to traditional bases like piperidine.

Solvent Systems

Two main solvent conditions have been optimized:

  • A mixture of green solvents, water and ethanol (1:1 v/v), at reflux temperature (~78 °C),
  • Molten TMDP used as both solvent and catalyst at 65 °C.

Both conditions yield high product yields with simplified work-up and catalyst recovery.

Detailed Preparation Protocols and Optimization

Reaction Conditions and Yields

Table 1 summarizes optimization results for the model reaction of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate catalyzed by TMDP:

Entry TMDP Amount (mg) Solvent Temp (°C) Time (min) Yield (%)
1 - Water RT 120 -
2 - Water Reflux 120 Trace
3 40 Water RT 120 32
4 40 Water Reflux 120 70
5 40 Water/Ethanol (1:1 v/v) Reflux 120 91
6 80 Water/Ethanol (1:1 v/v) Reflux 120 92
7 500 Molten TMDP 65 120 92
8 500 Molten TMDP 65 60 92
9 500 Molten TMDP 65 40 77

Reaction conditions: equimolar reactants, 2 mL solvent; yields after recrystallization.

The data indicate that the presence of TMDP significantly enhances the yield, with molten TMDP at 65 °C providing rapid reaction completion and high yields within 60 minutes.

Substrate Scope

Various substituted benzaldehydes were tested under optimized conditions (molten TMDP at 65 °C and TMDP in ethanol/water reflux), showing good tolerance to electron-donating and electron-withdrawing groups with yields ranging from 73% to 93%. Ortho-substituted benzaldehydes generally gave higher yields than para-substituted analogs.

Entry Benzaldehyde Substituent Yield (%) Molten TMDP (60 min) Yield (%) TMDP in EtOH/H2O (120 min) Melting Point (°C)
1 4-Cl 92 92 190–191
2 4-Br 90 87 181–183
3 4-NO2 93 91 196–198
4 2-NO2 86 81 180–182
5 4-OCH3 87 84 188–189
6 2-OCH3 81 76 202–203
10 4-N(CH3)2 80 73 181–182

Mechanistic Insights

The reaction mechanism involves:

  • Activation of aldehyde and ethyl cyanoacetate by TMDP through hydrogen bonding and Lewis base interactions,
  • Formation of a Knoevenagel intermediate via condensation,
  • Subsequent nucleophilic attack by 3-amino-1,2,4-triazole and intramolecular cyclization to form the triazolo[1,5-a]pyrimidine ring system.

Two possible pathways include direct activation of substrates or formation of an iminium intermediate facilitating the reaction.

Advantages of the Preparation Method

  • Metal-free and mild reaction conditions,
  • High yields and short reaction times,
  • Use of green solvents or solvent-free molten catalyst conditions,
  • Simple product isolation by filtration and recrystallization,
  • Easy catalyst recovery and recyclability (up to 10 runs with minimal loss and no structural change),
  • Avoidance of toxic, volatile, and flammable reagents such as piperidine,
  • Scalability demonstrated by gram-scale synthesis with consistent yields (~82% isolated).

Summary Table of Preparation Methods

Method Catalyst/Condition Solvent System Temp (°C) Time (min) Yield (%) Notes
TMDP as catalyst 10–20 mol% TMDP Water/ethanol (1:1 v/v) Reflux 120 87–92 Green solvents, mild conditions
TMDP as dual solvent-catalyst Molten TMDP (0.5 g) Molten catalyst 65 60 92 Solvent-free, recyclable catalyst
Piperidine (comparison) 10–20 mol% piperidine Ethanol/water Reflux 120 32–73 Toxic, volatile, less preferred
Bi2O3/Fluorapatite catalyst Heterogeneous metal catalyst Ethanol RT 25–35 92–96 Metal catalyst, complex prep

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted triazolopyrimidines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidine derivatives exhibit diverse biological activities based on substituent patterns. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Me, 7-Me 236.23 Smaller substituents; higher symmetry
Ethyl 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-NH₂, 5-Ph, 7-Me 323.35 Amino group enhances polarity; phenyl adds bulk
Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Pr, 7-Pyridin-4-yl 311.34 Pyridine enhances π-π interactions
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Ph, 7-(3,4,5-OMePh), 4,7-dihydro 436.46 Dihydro ring increases flexibility

Key Observations :

  • Cyclobutyl vs.
  • Aromatic vs. Aliphatic Substituents : Pyridin-4-yl () or trimethoxyphenyl () groups enhance aromatic stacking, whereas propyl () or pentyl () groups increase lipophilicity.
  • Ring Saturation : Dihydro derivatives (e.g., ) exhibit partial saturation, increasing conformational flexibility compared to fully aromatic analogs.
Comparison with Key Analogs:
  • Ethyl 5,7-dimethyl Derivative (): Synthesized via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with dimethyl-substituted diketones.
  • Ethyl 2-amino-7-methyl-5-phenyl Derivative (): Achieved regioselectively using ionic liquid or acidic conditions to control substituent positions.
  • Dihydro Derivatives () : Prepared via alkylation of carboxylic acid precursors followed by reduction .
Physicochemical Properties:
  • Lipophilicity : The ethyl ester group in the target compound contributes to moderate lipophilicity, comparable to analogs like . Substituents like cyclobutyl (target) or trimethoxyphenyl () further modulate solubility.
  • 206°C for diphenyl-substituted analogs ().

Biological Activity

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in anticancer therapies and other therapeutic areas, supported by relevant research findings and data.

  • Chemical Name : this compound
  • CAS Number : 1379811-55-8
  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 260.29 g/mol

Structural Features

The compound features a unique combination of a cyclobutyl ring and a triazolo-pyrimidine structure, which may enhance its binding affinity and selectivity towards biological targets compared to related compounds. This structural configuration is critical for its biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various studies regarding its antiproliferative effects:

Study Cell Line IC50 (μM) Mechanism of Action
MGC-8039.47Inhibition of ERK signaling pathway
HCT-1169.58Induction of apoptosis and cell cycle arrest
MCF-713.1Suppression of phosphorylation levels of key signaling proteins

In a study focused on related triazolo-pyrimidine derivatives, this compound demonstrated significant antiproliferative activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle regulation. Specifically, it inhibited the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2 .

Other Biological Activities

Beyond anticancer properties, this compound has been noted for additional biological activities:

  • Antimicrobial Activity : Related compounds in the triazolo-pyrimidine class have shown promising antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent investigation into the efficacy of this compound involved testing against multiple human cancer cell lines. The compound was found to significantly inhibit cell growth in a dose-dependent manner across all tested lines. Notably, it induced G2/M phase arrest in MGC-803 cells while promoting apoptosis through the regulation of apoptosis-related proteins .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's anticancer effects were largely mediated by its ability to modulate key signaling pathways involved in cell proliferation and survival. The downregulation of c-Myc and FoxO3 proteins was observed following treatment with the compound, indicating a broader impact on cellular regulatory mechanisms .

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yields?

The synthesis typically involves condensation of aminotriazole derivatives with diethyl ethoxymethylenemalonate under reflux conditions in glacial acetic acid (3–4 hours). Key steps include:

  • Reagent Ratios : A molar excess of diethyl ethoxymethylenemalonate (1.5 eq) ensures complete conversion of aminotriazole intermediates .
  • Purification : Cold ethyl ether washes and recrystallization from ethanol/acetone yield pure products (62–78% yields) .
  • Microwave-Assisted Synthesis : Alternative methods use microwave irradiation (323 K, 30 minutes) for faster cyclization, reducing reaction times while maintaining yields .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • 1H/13C NMR : Assigns substituent positions (e.g., cyclobutyl protons at δ 1.56–1.30 ppm; methyl groups at δ 2.59 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 451.2 [M+H]+ for analogs) .
  • X-ray Crystallography : Resolves planar triazolopyrimidine cores (bond angles: α = 70.655°, β = 86.097°) and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .

Advanced: How can researchers resolve discrepancies in NMR data for novel analogs?

  • Solvent Optimization : Use deuterated DMSO or CDCl3 to minimize signal splitting caused by tautomerism .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to distinguish overlapping signals (e.g., aromatic vs. methylene protons) .
  • Cross-Validation with Crystallography : Compare experimental NMR shifts with X-ray-derived bond lengths/angles to verify substituent orientations .

Advanced: What strategies optimize substituents for enhanced CB2 receptor binding?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., 4-chlorophenyl) at position 2 to improve affinity. Cycloalkyl groups (e.g., cyclobutyl) enhance lipophilicity and membrane penetration .
  • Functional Group Interconversion : Replace ester moieties with carboxamides (e.g., N-cyclohexyl) to modulate hydrogen-bonding interactions with the receptor .
  • Bioisosteric Replacement : Substitute sulfur with oxygen in thioether analogs to reduce metabolic instability .

Basic: What are key considerations for scaling up synthesis while maintaining purity?

  • Solvent Selection : Use ethanol or acetone for recrystallization to balance solubility and environmental safety .
  • Column Chromatography : Optimize eluent ratios (e.g., petroleum ether:ethyl acetate 7:3) for efficient separation of byproducts .
  • Quality Control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity ≥98% .

Advanced: How do π-π stacking interactions in the crystal structure influence bioactivity?

  • Physicochemical Effects : Stacking interactions (3.63–3.88 Å) reduce solubility but improve thermal stability, favoring solid-state storage .
  • Biological Implications : Planar triazolopyrimidine cores may align with aromatic residues in the CB2 receptor’s binding pocket, enhancing ligand-receptor complementarity .

Advanced: What computational approaches model CB2 receptor interactions?

  • Molecular Docking : Use AutoDock Vina with receptor PDB templates (e.g., 5TGZ) to predict binding poses. Key interactions include hydrogen bonds with Ser 3.36 and hydrophobic contacts with Phe 5.47 .
  • MD Simulations : Apply AMBER force fields to assess dynamic stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent Hammett constants (σ) with IC50 values to design high-affinity analogs .

Basic: How is the compound’s purity validated post-synthesis?

  • Elemental Analysis : Match experimental C/H/N percentages (e.g., C: 66.64%, H: 7.61%) to theoretical values .
  • Melting Point Consistency : Sharp melting ranges (e.g., 155–157°C) indicate high crystallinity and purity .

Advanced: What methodologies address low yields in microwave-assisted syntheses?

  • Reagent Pre-activation : Stir aminotriazole with β-keto esters at 50°C for 1 hour before microwave irradiation to pre-form intermediates .
  • Catalyst Screening : Add p-toluenesulfonic acid (10 mol%) to accelerate cyclization .

Advanced: How can regioselectivity challenges in triazolopyrimidine formation be mitigated?

  • Temperature Control : Maintain reflux temperatures (100–110°C) to favor kinetically controlled 1,2,4-triazole ring formation over 1,3,4-isomers .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups on amino triazoles to direct cyclization to position 6 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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